Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)
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Overview
Description
Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI) is a complex organic compound with a unique structure that includes a carbamate group, a formyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of a suitable amine with a chloroformate ester. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may also involve the use of solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various nitro compounds.
Scientific Research Applications
Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (4-nitrophenyl)-, ethyl ester: Similar in structure but with an ethyl ester group instead of a 1,1-dimethylethyl ester group.
Carbamic acid, N-[trans-4-(2-hydroxyethyl)cyclohexyl]-, 1,1-dimethylethyl ester: Contains a cyclohexyl group and is used in different applications.
Carbamic acid, N- 2-(1-piperazinyl)ethyl -, 1,1-dimethylethyl ester: Contains a piperazine ring and is used in the development of protein degraders.
Uniqueness
Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18N2O5 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(18)15-11(9-17)8-10-4-6-12(7-5-10)16(19)20/h4-7,9,11H,8H2,1-3H3,(H,15,18)/t11-/m0/s1 |
InChI Key |
ZIBQOEWVDIDRKG-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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